(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid
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Overview
Description
(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chloro-1,3-thiazole with methanol under controlled conditions.
Methoxylation: The intermediate product is then methoxylated to introduce the methoxy group at the 3-position of the phenyl ring.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a series of reactions, including condensation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethylformamide, methylene chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methanol
- 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- (2-chloro-1,3-thiazol-5-yl)methyl acetate
Uniqueness
(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and propenoic acid moiety make it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-12-6-9(3-5-13(17)18)2-4-11(12)20-8-10-7-16-14(15)21-10/h2-7H,8H2,1H3,(H,17,18)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQOZGAPCPKMD-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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